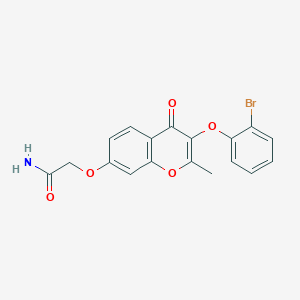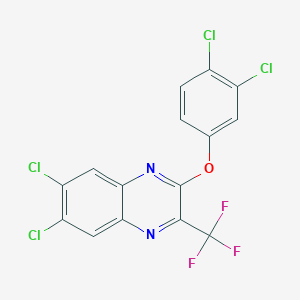
6,7-Dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-Dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline (DDPTQ) is a synthetic chemical compound that has been studied for its potential applications in scientific research. It is a member of the quinoxaline family of compounds, which are known for their diverse range of properties and applications. DDPTQ has been studied in a variety of fields, including chemistry, biochemistry, pharmacology, and toxicology.
Scientific Research Applications
Synthesis and Electrochromic Properties
6,7-Dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline derivatives have been synthesized and their electrochromic properties explored. For example, copolymers of dioxocino- and dithiocino-quinoxalines with bithiophene were synthesized and characterized, revealing insights into their conductivities and electrochromic properties, which are significant for applications in polymer electrochromic devices (Beyazyildirim et al., 2006).
Antiplasmodial Activity
Quinoxaline derivatives have been studied for their antiplasmodial activity, particularly against chloroquine-resistant Plasmodium falciparum strains. Specific structural characteristics of quinoxalines, such as bioisosteric modifications and the presence of certain substituents, have been found to significantly affect their antiplasmodial potency (Marín et al., 2008).
Optical and Morphological Studies
Tri-fluoromethyl substituted quinoxaline derivatives have been investigated for their optical properties. Studies included absorption, emission, quantum yield, and the effect of solvent polarities. The presence of the electron-withdrawing trifluoromethyl group contributed to their unique optical characteristics, which have implications for materials science and photonics (Rajalakshmi & Palanisami, 2020).
Synthesis of New Derivatives
Research has focused on synthesizing new derivatives of 3-(trifluoromethyl)quinoxalines. These efforts have yielded a range of substituted quinoxalines with potential applications in various fields, including medicinal chemistry and material science (Didenko et al., 2015).
Reactivity and Ligand Synthesis
Studies on the reactivity of different chloroquinoxalines have led to the development of novel NH-functional P,N hybrid ligands. These findings are relevant for catalysis and the development of new materials (Adam et al., 2013).
properties
IUPAC Name |
6,7-dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5Cl4F3N2O/c16-7-2-1-6(3-8(7)17)25-14-13(15(20,21)22)23-11-4-9(18)10(19)5-12(11)24-14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAUMYZKZLHFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5Cl4F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-morpholinoacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2434716.png)
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2434717.png)
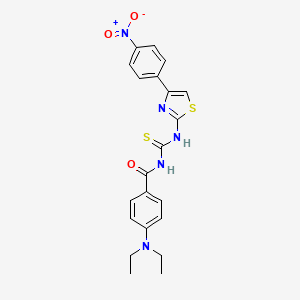
![Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B2434720.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2434723.png)
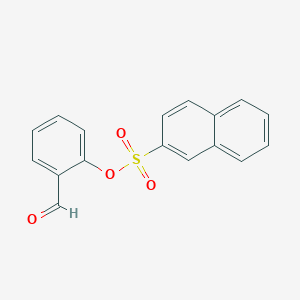
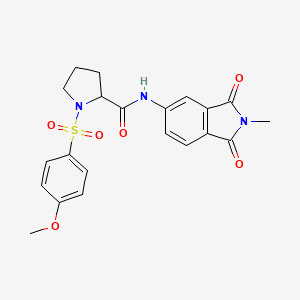
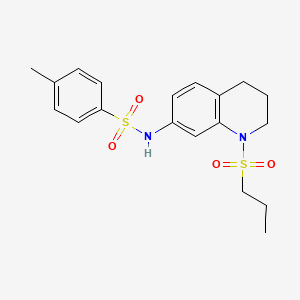

![[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2434733.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2434734.png)
